molecular formula C18H20O4 B3047525 Diisopropyl naphthalene-2,6-dicarboxylate CAS No. 141262-30-8

Diisopropyl naphthalene-2,6-dicarboxylate

Cat. No.: B3047525
CAS No.: 141262-30-8
M. Wt: 300.3 g/mol
InChI Key: WFJXGFNXZIFNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C18H20O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isopropyl groups and two carboxylate groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl naphthalene-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of naphthalene-2,6-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound often involves a two-stage crystallization process. Initially, raw materials are pre-separated by rectification to remove light and heavy components. The intermediate components, rich in this compound, undergo first-stage melting crystallization followed by second-stage solvent recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, isopropanol, and substituted naphthalene derivatives.

Scientific Research Applications

Diisopropyl naphthalene-2,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diisopropyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The pathways involved include coordination chemistry principles where the carboxylate groups play a crucial role in binding to metal centers .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylnaphthalene: A similar compound with two isopropyl groups but lacking the carboxylate groups.

    Naphthalene-2,6-dicarboxylic acid: The parent compound without the isopropyl groups.

    Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl groups.

Uniqueness

Diisopropyl naphthalene-2,6-dicarboxylate is unique due to the presence of both isopropyl and carboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of MOFs and high-performance polyesters .

Properties

CAS No.

141262-30-8

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

dipropan-2-yl naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C18H20O4/c1-11(2)21-17(19)15-7-5-14-10-16(8-6-13(14)9-15)18(20)22-12(3)4/h5-12H,1-4H3

InChI Key

WFJXGFNXZIFNPG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.